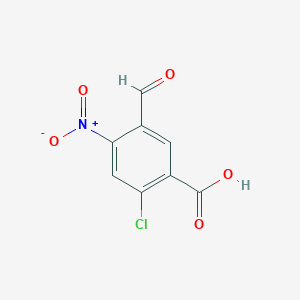
1-フルオロスルホニルオキシ-3-(2-ヒドロキシエチルカルバモイル)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug synthesis, material science, and other fields due to its distinctive chemical properties.
科学的研究の応用
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene has a wide range of applications in scientific research, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene typically involves the introduction of a fluorosulfonyl group to a benzene ring. One common method is through direct fluorosulfonylation using fluorosulfonyl radicals. This approach is concise and efficient, producing sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of bench-stable redox-active fluorosulfonyl radical precursors. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically mild, ensuring that the integrity of the compound is maintained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonyl fluorides, while substitution reactions can yield a variety of functionalized benzene derivatives .
作用機序
The mechanism of action of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorosulfonyl group is highly reactive, allowing it to form stable bonds with various biological molecules. This reactivity is crucial for its applications in drug discovery and chemical biology .
類似化合物との比較
Similar Compounds
Sulfonyl Fluorides: These compounds share the fluorosulfonyl group and have similar reactivity and applications.
Fluorosulfonylated Benzene Derivatives: These compounds have similar structures and are used in related fields of research.
Uniqueness
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.
特性
IUPAC Name |
1-fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLRYAHILDXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2477526.png)
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)


![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
![Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate](/img/structure/B2477539.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide](/img/structure/B2477544.png)

